molecular formula C9H9N3O B13247039 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13247039
M. Wt: 175.19 g/mol
InChI Key: OFBINAXTFVZMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, which exhibit different biological and chemical properties .

Scientific Research Applications

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound is used in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it often exhibits enhanced antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-amino-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H9N3O/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13)

InChI Key

OFBINAXTFVZMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2N

Origin of Product

United States

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